6-chloro-N-phenylpyridazine-3-carboxamide
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Description
6-Chloro-N-phenylpyridazine-3-carboxamide is a chemical compound with the molecular formula C11H8ClN3O and a molecular weight of 233.65 . It is a potent and versatile compound with significant implications across a variety of scientific fields.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(NC1=CC=CC(Cl)=C1)C2=CN=C(Cl)C=C2
. The InChI key is not provided in the search results . Physical and Chemical Properties Analysis
This compound is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Inhibitory Potential on Cholinesterase Enzymes
Research has shown that derivatives of phenylpyridazine, including those related to 6-chloro-N-phenylpyridazine-3-carboxamide, have been evaluated for their inhibitory activity on acetylcholinesterase and butyrylcholinesterase enzymes. Some derivatives exhibited selective acetylcholinesterase inhibition, potentially useful in the context of Alzheimer's disease and other neurodegenerative disorders (Kilic et al., 2018).
Antimicrobial Screening
N-substituted derivatives of phenylpyridazine have been synthesized and tested for their antimicrobial properties. This includes the screening of these compounds for antibacterial and antifungal activities against various strains, indicating potential applications in combating infectious diseases (Rajput & Sharma, 2021).
Insecticidal Activity
Compounds based on phenylpyridazine, closely related to this compound, have been tested for their insecticidal activities. Certain derivatives have shown promising results against Plutella xylostella, suggesting potential applications in agricultural pest control (Wu et al., 2012).
Antitumor Activities
Derivatives of phenylpyridazine have been synthesized and evaluated for their antitumor activities. Research indicates that these compounds can exhibit moderate to good antitumor activities against various cancer cell lines, making them potential candidates for cancer therapy (Liu et al., 2020).
Antitubercular Activity
Alkylamino derivatives of N-benzylpyrazine-2-carboxamide, structurally related to this compound, have been designed and synthesized. These derivatives exhibited notable activity against Mycobacterium tuberculosis, including drug-resistant strains, suggesting potential applications in the treatment of tuberculosis (Servusová-Vaňásková et al., 2015).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various derivatives of phenylpyridazine. This includes exploring different synthetic pathways and understanding the chemical properties of these compounds, which is essential for their application in pharmaceutical and chemical industries (El-Khawaga et al., 2009).
Properties
IUPAC Name |
6-chloro-N-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-10-7-6-9(14-15-10)11(16)13-8-4-2-1-3-5-8/h1-7H,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHHKPUWXKBQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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